4-((Ethoxycarbonyl)amino)benzoic acid

Description

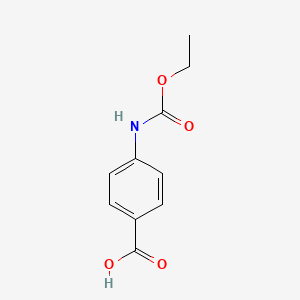

Structure

3D Structure

Properties

IUPAC Name |

4-(ethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-7(4-6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYSIQVFJYQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346237 | |

| Record name | 4-((Ethoxycarbonyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5180-75-6 | |

| Record name | 4-((Ethoxycarbonyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-((Ethoxycarbonyl)amino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-((ethoxycarbonyl)amino)benzoic acid. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound. This document summarizes available quantitative data, outlines experimental protocols, and visualizes key chemical and biological pathways.

Core Chemical and Physical Properties

This compound, with the CAS number 5180-75-6, is a derivative of 4-aminobenzoic acid.[1][2][3][4][5][6][7][8][9][10][11] It is a solid compound at room temperature.[8] Its molecular formula is C₁₀H₁₁NO₄, and it has a molecular weight of approximately 209.20 g/mol .[2][3][7][8][9] This compound is primarily utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[12]

Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for the target compound are limited in the literature. Therefore, predicted values from computational models are also included and are clearly indicated.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | - | [2][3][7][8][9] |

| Molecular Weight | 209.20 g/mol | - | [7][8][9] |

| CAS Number | 5180-75-6 | - | [1][2][3][4][7][8] |

| Physical Form | Solid | Experimental | [8] |

| Melting Point | Data not available | - | [4] |

| Boiling Point | 320.6 °C at 760 mmHg | Predicted | [7] |

| Density | 1.324 g/cm³ | Predicted | [7] |

| Flash Point | 147.7 °C | Predicted | [7] |

| Refractive Index | 1.597 | Predicted | [7] |

| pKa | 4.979 ± 0.10 | Predicted | [13] |

| Storage | Store sealed in a dry place at room temperature. | - | [7] |

Solubility

Solubility of 4-Aminobenzoic Acid (CAS 150-13-0)

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 5,390 mg/L | 25 | [14] |

| Water | 6,110 mg/L | 30 | [14] |

| Boiling Water | 1 g / 90 mL | 100 | [14] |

| Ethanol | 1 g / 8 mL | - | [14] |

| Ether | 1 g / 60 mL | - | [14] |

| Ethyl Acetate | Soluble | - | [14] |

| Glacial Acetic Acid | Soluble | - | [14] |

| Benzene | Slightly soluble | - | [14] |

| Petroleum Ether | Practically insoluble | - | [14] |

Spectral Data

Experimental spectral data for this compound is not widely available. For reference, the spectral data for the parent compound, 4-aminobenzoic acid, is provided below.

NMR Spectroscopy of 4-Aminobenzoic Acid

¹H NMR (DMSO-d₆, 399.65 MHz):

| Assignment | Chemical Shift (ppm) |

| A | 12.0 |

| B | 7.650 |

| C | 6.573 |

| D | 5.89 |

(Source:[15])

¹³C NMR data for 4-aminobenzoic acid and its derivatives can be found in the literature, which is valuable for comparative analysis.

Infrared (IR) Spectroscopy

The IR spectrum of 4-aminobenzoic acid shows characteristic peaks for its functional groups. The amino group (-NH₂) typically shows stretching vibrations in the range of 3300-3500 cm⁻¹. The carboxylic acid group (-COOH) exhibits a broad O-H stretching band and a C=O stretching band.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 4-aminobenzoic acid with ethyl chloroformate.

Reaction:

4-aminobenzoic acid + ethyl chloroformate → this compound + HCl

Materials:

-

4-aminobenzoic acid

-

Ethyl chloroformate

-

A suitable base (e.g., sodium bicarbonate or triethylamine)

-

An appropriate solvent (e.g., a mixture of water and a polar aprotic solvent like acetone or THF)

Procedure:

-

Dissolve 4-aminobenzoic acid in an aqueous solution of the base.

-

Cool the solution in an ice bath.

-

Slowly add ethyl chloroformate to the cooled solution with vigorous stirring. The base neutralizes the hydrochloric acid formed during the reaction.

-

Continue stirring the reaction mixture at a low temperature for a specified period.

-

After the reaction is complete, acidify the mixture to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

Caption: Plausible synthetic pathway for this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Procedure:

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Filter the hot solution to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound.

General HPLC Method:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm).

-

Internal Standard: A structurally similar compound, such as m-hydroxybenzoic acid, can be used for quantitative analysis.[16]

Caption: A generalized workflow for the synthesis, purification, and analysis.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited in the current scientific literature. However, its parent compound, 4-aminobenzoic acid (PABA), is a well-known biological molecule.

PABA is an essential nutrient for many microorganisms as it serves as a precursor in the biosynthesis of folic acid.[17][18] Folic acid is a vital coenzyme involved in the synthesis of nucleotides (purines and thymidine) and certain amino acids. In bacteria, PABA is converted to dihydrofolate, a key step in this pathway. This pathway is a common target for antimicrobial drugs, such as sulfonamides, which are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase.

Derivatives of PABA have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[17][18][19][20][21][22][23][24][25] For instance, Schiff bases derived from 4-aminobenzoic acid have shown antibacterial activity against strains like methicillin-resistant Staphylococcus aureus and antifungal properties.[17][18]

Caption: The role of PABA as a precursor in the microbial folate synthesis pathway.

Given its structural similarity to PABA, this compound could potentially interact with biological systems, although its specific targets and mechanisms of action remain to be elucidated. Further research is required to determine its biological activity profile and to explore its potential as a lead compound in drug discovery.

References

- 1. 5180-75-6 CAS MSDS (4-[(ETHOXYCARBONYL)AMINO]BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. pschemicals.com [pschemicals.com]

- 7. lookchem.com [lookchem.com]

- 8. 4-[(ethoxycarbonyl)amino]benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS:5180-75-6, 4-((乙氧基羰基)氨基)苯甲酸-毕得医药 [bidepharm.com]

- 10. 4-[(Ethoxycarbonyl)amino]benzoic acid|CAS 5180-75-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 11. labfind.co.kr [labfind.co.kr]

- 12. This compound [myskinrecipes.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 16. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]

- 24. para-Aminobenzoic Acid Is a Precursor in Coenzyme Q6 Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((Ethoxycarbonyl)amino)benzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((Ethoxycarbonyl)amino)benzoic acid, a key intermediate in organic synthesis with significant applications in the pharmaceutical and chemical industries. This document details its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented and analyzed. Furthermore, a logical workflow for its synthesis and purification is visualized to aid in laboratory applications.

Molecular Structure and Formula

This compound, also known as N-carboethoxy-4-aminobenzoic acid, is an organic compound featuring a benzoic acid moiety substituted at the para position with an ethoxycarbonylamino group.

Molecular Formula: C₁₀H₁₁NO₄[1]

Molecular Weight: 209.20 g/mol

Chemical Structure:

Canonical SMILES: CCOC(=O)Nc1ccc(cc1)C(O)=O

InChI Key: LRQYSIQVFJYQNK-UHFFFAOYSA-N

CAS Number: 5180-75-6[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | Not explicitly found for the target molecule. For the related 4-aminobenzoic acid, it is 184-186 °C. | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like ethanol, methanol, and ethyl acetate. Limited solubility in water. | [3] |

Spectroscopic Data and Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the ethyl group protons, the amine proton, and the carboxylic acid proton.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Singlet (broad) | 1H | -COOH |

| ~9.5-10.0 | Singlet | 1H | -NH- |

| ~7.9 (d, J ≈ 8.5 Hz) | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.6 (d, J ≈ 8.5 Hz) | Doublet | 2H | Aromatic protons ortho to -NH- |

| 4.22 (q, J ≈ 7.1 Hz) | Quartet | 2H | -O-CH₂-CH₃ |

| 1.28 (t, J ≈ 7.1 Hz) | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carboxylic carbon, the carbonyl carbon of the carbamate, the aromatic carbons, and the carbons of the ethyl group.

| Chemical Shift (ppm) | Assignment |

| ~167 | -COOH |

| ~154 | -NH-C=O |

| ~143 | Aromatic C (para to -COOH) |

| ~131 | Aromatic CH (ortho to -COOH) |

| ~122 | Aromatic C (para to -NH-) |

| ~118 | Aromatic CH (ortho to -NH-) |

| ~61 | -O-CH₂-CH₃ |

| ~15 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the N-H, C=O (both carbamate and carboxylic acid), and C-O functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| 1730-1715 | C=O (Carbamate) | Stretching |

| 1710-1680 | C=O (Carboxylic Acid) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1300-1200 | C-O | Stretching |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 209 | [M]⁺ |

| 164 | [M - COOH]⁺ |

| 136 | [M - COOC₂H₅]⁺ |

| 120 | [H₂NC₆H₄CO]⁺ |

| 92 | [H₂NC₆H₄]⁺ |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the N-ethoxycarbonylation of 4-aminobenzoic acid.

Materials:

-

4-Aminobenzoic acid

-

Ethyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl, concentrated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid in an aqueous solution of sodium bicarbonate. The bicarbonate solution should be in molar excess to neutralize the hydrochloric acid formed during the reaction.

-

Reaction: Cool the solution in an ice bath and slowly add ethyl chloroformate dropwise with vigorous stirring.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold water to remove any remaining salts.

-

Drying: Dry the crude product in a vacuum oven.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.

-

Characterization: Characterize the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualized Workflow and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 4-((Ethoxycarbonyl)amino)benzoic acid (CAS 5180-75-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Ethoxycarbonyl)amino)benzoic acid, with the CAS number 5180-75-6, is a derivative of 4-aminobenzoic acid (PABA). It serves as a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a carboxylic acid and a carbamate group, allows for diverse chemical modifications, making it a versatile intermediate in the creation of complex molecules with potential therapeutic applications, notably in the fields of anti-inflammatory and analgesic drug discovery.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The key data is summarized in the tables below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5180-75-6 | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [2] |

| Boiling Point | 320.6 °C | [3] |

| Density | 1.324 g/cm³ | [3] |

Note: The melting point for this specific compound is not consistently reported in the literature. For reference, the starting material, 4-aminobenzoic acid, has a melting point of 187-189 °C.

Spectroscopic Data

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~9.5-10.0 ppm (s, 1H): Amine proton (-NH-).

-

~7.8 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

~7.6 ppm (d, 2H): Aromatic protons ortho to the carbamate group.

-

~4.1 ppm (q, 2H): Methylene protons of the ethyl group (-O-CH₂-CH₃).

-

~1.2 ppm (t, 3H): Methyl protons of the ethyl group (-O-CH₂-CH₃).

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

~167 ppm: Carboxylic acid carbon (-COOH).

-

~154 ppm: Carbonyl carbon of the carbamate (-NH-COO-).

-

~143 ppm: Aromatic carbon attached to the carbamate group.

-

~131 ppm: Aromatic carbons ortho to the carboxylic acid group.

-

~125 ppm: Aromatic carbon attached to the carboxylic acid group.

-

~118 ppm: Aromatic carbons ortho to the carbamate group.

-

~61 ppm: Methylene carbon of the ethyl group (-O-CH₂-CH₃).

-

~15 ppm: Methyl carbon of the ethyl group (-O-CH₂-CH₃).

Synthesis

The synthesis of this compound typically proceeds via the acylation of the amino group of 4-aminobenzoic acid. A common and effective method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base.

General Experimental Protocol: Synthesis from 4-Aminobenzoic Acid

This protocol is based on established methods for the N-acylation of anilines.

Materials:

-

4-Aminobenzoic acid (PABA)

-

Ethyl chloroformate

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve 4-aminobenzoic acid in an aqueous solution of sodium bicarbonate. The base deprotonates the carboxylic acid, increasing its solubility in water and neutralizing the HCl that will be formed during the reaction.

-

Acylation: Cool the solution in an ice bath. Slowly add ethyl chloroformate dropwise to the stirred solution. The amino group of PABA acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion of the reaction, acidify the mixture with hydrochloric acid. This protonates the carboxylate group, causing the product, this compound, to precipitate out of the solution as it is less soluble in acidic water.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties. Its structural motif is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Role as a Precursor to Anti-Inflammatory Agents

The anti-inflammatory effects of many NSAIDs are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation. While the direct biological activity of this compound is not extensively documented, its derivatives are designed to interact with the active sites of COX-1 and COX-2. The N-acylamino and carboxylic acid moieties are important pharmacophoric features for binding to these enzymes.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting material for the development of novel therapeutic agents. Further research into its direct biological activities and the exploration of its derivatives could lead to the discovery of new and improved treatments for inflammatory conditions and pain.

References

An In-depth Technical Guide to the Synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The core of this document focuses on the detailed methodology for the N-ethoxycarbonylation of 4-aminobenzoic acid (PABA) via the Schotten-Baumann reaction. This guide includes detailed experimental protocols, a summary of quantitative data, and visual diagrams to elucidate the reaction pathway and experimental workflow. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and utilize this versatile building block.

Introduction

This compound, also known as N-ethoxycarbonyl-p-aminobenzoic acid or 4-carboxyphenylcarbamic acid ethyl ester, is a valuable bifunctional molecule. Its structure incorporates a carboxylic acid and a carbamate group, making it an important starting material for the synthesis of a wide range of biologically active molecules. The presence of these two functional groups allows for diverse chemical modifications, rendering it a versatile scaffold in medicinal chemistry and drug discovery.

The primary and most efficient method for the synthesis of this compound is the N-acylation of 4-aminobenzoic acid (PABA) with ethyl chloroformate. This reaction, typically performed under Schotten-Baumann conditions, is a robust and well-established method for the formation of carbamates from amines.

Synthetic Pathway

The synthesis of this compound from 4-aminobenzoic acid proceeds via a nucleophilic acyl substitution reaction. The amino group of PABA acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound.

Materials and Equipment

-

4-Aminobenzoic acid (PABA)

-

Ethyl chloroformate

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na2CO3)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Detailed Experimental Procedure (Schotten-Baumann Conditions)

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all the solid has dissolved.

-

Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution using an addition funnel over a period of 30 minutes. It is crucial to maintain the temperature below 10 °C during the addition to minimize side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Acidification: Upon completion of the reaction, cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product should form.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound as a white solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The values are based on typical Schotten-Baumann reactions and may vary depending on the specific reaction scale and conditions.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 4-Aminobenzoic acid (PABA) | 1.0 | Molar Equivalent | |

| Ethyl Chloroformate | 1.1 - 1.2 | Molar Equivalent | A slight excess is used to ensure complete reaction. |

| Sodium Hydroxide | 2.2 | Molar Equivalent | Acts as a base to dissolve PABA and neutralize HCl. |

| Reaction Conditions | |||

| Temperature (Addition) | 0 - 5 | °C | To control the exothermic reaction. |

| Temperature (Reaction) | Room Temperature | °C | |

| Reaction Time | 2 - 4 | Hours | Monitored by TLC for completion. |

| Product | |||

| Theoretical Yield | Varies | g | Dependent on the starting amount of PABA. |

| Typical Actual Yield | 85 - 95 | % | Based on the limiting reactant (PABA). |

Logical Relationships in Drug Development

While there are no complex signaling pathways directly involved in the synthesis itself, the product, this compound, is a crucial intermediate in the logical workflow of drug development. Its bifunctional nature allows for its incorporation into more complex molecules with potential therapeutic applications.

"4-((Ethoxycarbonyl)amino)benzoic acid" solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Ethoxycarbonyl)amino)benzoic acid, a derivative of p-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in various aqueous and organic solvents is crucial for its application in drug formulation, synthesis, and analytical method development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, supported by data from the closely related compound, benzocaine (ethyl 4-aminobenzoate). Furthermore, it outlines a detailed experimental protocol for determining its precise solubility.

Predicted Solubility of this compound

-

Aqueous Solubility: The presence of the carboxylic acid and amino groups suggests some degree of solubility in water, particularly at pH values where these groups can be ionized. Carboxylic acids with seven or more carbon atoms are generally insoluble in water due to the increased non-polar character.[1] As the carbon chain length increases, the solubility of carboxylic acids in water decreases.[2] Given its molecular structure, this compound is expected to be sparingly to slightly soluble in water.[3][4] The solubility in aqueous solutions will be significantly influenced by pH.

-

Organic Solvent Solubility: The aromatic ring and the ethyl ester group contribute to its lipophilic character. Therefore, it is predicted to be more soluble in organic solvents, particularly polar organic solvents, than in water. All carboxylic acids, regardless of chain length, are generally soluble in less polar organic solvents like ether and alcohol.[1] It is expected to be soluble in alcohols (e.g., ethanol, methanol), ethers, and chlorinated solvents (e.g., chloroform).[3][5]

Quantitative Solubility Data for Benzocaine (Ethyl 4-aminobenzoate)

To provide a quantitative reference, the following table summarizes the solubility of benzocaine, a structurally similar compound lacking the N-ethoxycarbonyl group but sharing the ethyl ester and p-aminobenzoic acid core.

| Solvent | Solubility | Reference |

| Water | 1 g in 2500 mL (sparingly soluble) | [5][6] |

| Ethanol | 1 g in 5 mL (very soluble) | [5] |

| Chloroform | 1 g in 2 mL (very soluble) | [5] |

| Ether | 1 g in 4 mL (very soluble) | [5] |

| Dilute Acids | More soluble than in water | [3] |

| Almond Oil | 1 g in 30-50 mL | [5] |

| Olive Oil | 1 g in 30-50 mL | [5] |

Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound can be achieved using the widely recognized shake-flask method.[7] This method is considered reliable for determining equilibrium solubility.[7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone)

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. The filter material should be compatible with the solvent used.

-

-

Concentration Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

- 1. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzocaine - Wikipedia [en.wikipedia.org]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Benzocaine | 94-09-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of 4-((Ethoxycarbonyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-((Ethoxycarbonyl)amino)benzoic acid. Due to the limited availability of comprehensive, experimentally-derived spectra in publicly accessible literature, this guide presents a combination of predicted data based on established spectroscopic principles and general experimental protocols for obtaining such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related molecules.

Molecular Structure

This compound, with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol , possesses a key structural feature of an N-acylated aromatic amino acid. This structure comprises a para-substituted benzene ring, a carboxylic acid group, and an ethoxycarbonylamino (urethane) group. These functional groups give rise to characteristic signals in various spectroscopic analyses.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~9.8 | Singlet | 1H | -NH- |

| ~7.9 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~7.6 | Doublet | 2H | Aromatic H (ortho to -NH) |

| ~4.1 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | -COOH |

| ~153.5 | -NH-C=O |

| ~143.0 | Aromatic C (para to -COOH) |

| ~131.0 | Aromatic C (ortho to -COOH) |

| ~125.0 | Aromatic C (para to -NH) |

| ~118.0 | Aromatic C (ortho to -NH) |

| ~61.0 | -O-CH₂-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1730 | Strong | C=O stretch (Urethane) |

| ~1690 | Strong | C=O stretch (Carboxylic acid) |

| ~1605, ~1530 | Medium | C=C stretch (Aromatic ring) |

| ~1230 | Strong | C-O stretch (Ester) |

| ~1170 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 209 | High | [M]⁺ (Molecular Ion) |

| 164 | Medium | [M - C₂H₅O]⁺ |

| 137 | High | [M - C₂H₅O₂C]⁺ |

| 120 | Medium | [M - C₂H₅O₂CNH]⁺ |

| 92 | Medium | [C₆H₄NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: N-Ethoxycarbonylation of 4-Aminobenzoic Acid

This procedure is based on the Schotten-Baumann reaction conditions.

-

Dissolution: Dissolve 4-aminobenzoic acid in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, in an ice bath.

-

Acylation: While vigorously stirring the cooled solution, slowly add ethyl chloroformate dropwise. Maintain the temperature below 5°C.

-

Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for 1-2 hours and then at room temperature for an additional 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization Protocols

-

NMR Spectroscopy:

-

Prepare a solution of the purified compound (~5-10 mg) in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

-

-

IR Spectroscopy:

-

Prepare a sample of the dried, purified compound as a KBr pellet or as a thin film from a solvent cast.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a suitable volatile solvent for ESI or other ionization techniques.

-

Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to perform their own experimental characterization to obtain precise data for their specific samples.

"4-((Ethoxycarbonyl)amino)benzoic acid" melting point and boiling point

An In-depth Technical Guide on the Physical Properties of 4-((Ethoxycarbonyl)amino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of this compound, with a focus on its melting and boiling points. It includes experimental protocols for the determination of these properties and a logical workflow diagram for these procedures.

Core Physical Properties

The following table summarizes the available quantitative data for this compound (CAS Number: 5180-75-6).

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | 320.6 °C at 760 mmHg |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

Experimental Protocols

The following are detailed methodologies for the determination of melting and boiling points of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of a crystalline solid.

-

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm in height is obtained.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

-

Boiling Point Determination (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of a small amount of liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply this method, or a different method for high-melting solids would be required. The following is a general procedure for a liquid.

-

Apparatus:

-

Thiele tube or a similar heating bath

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

-

Procedure:

-

Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation: The heating is discontinued when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Reporting: The observed temperature is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

-

Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound.

Caption: Workflow for determining the melting and boiling points of a compound.

An In-depth Technical Guide on 4-((Ethoxycarbonyl)amino)benzoic acid: Current Research and Future Potential

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of 4-((Ethoxycarbonyl)amino)benzoic acid, including its chemical properties and its role as a synthetic intermediate. Due to a scarcity of published research on its direct biological applications, this guide also explores the extensive research on the closely related parent compound, 4-aminobenzoic acid (PABA), to highlight potential areas of investigation for its N-ethoxycarbonyl derivative.

Introduction to this compound

This compound, with the CAS Number 5180-75-6, is a derivative of 4-aminobenzoic acid (PABA). It is a chemical compound that is primarily utilized as a building block or intermediate in organic synthesis. While it is commercially available from various chemical suppliers, indicating its utility in synthetic chemistry, there is a notable lack of in-depth studies on its direct biological activities or its presence as a core moiety in developed therapeutic agents.

Its chemical structure, featuring a carboxylic acid group and a carbamate group, makes it a versatile starting material for the synthesis of more complex molecules. The presence of the N-ethoxycarbonyl protecting group on the amine allows for selective reactions at the carboxylic acid site.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| CAS Number | 5180-75-6 |

| Appearance | Solid |

| Synonyms | N-(Ethoxycarbonyl)-4-aminobenzoic acid, 4-(Carboxy)phenylcarbamic acid ethyl ester |

Potential Applications in Research: A Landscape of Possibilities

While direct applications of this compound are not extensively documented, its role as a synthetic intermediate suggests its potential use in the following areas:

-

Pharmaceutical Synthesis: The compound is broadly categorized as an intermediate for pharmaceuticals. It is plausible that it is used in the early stages of discovery chemistry for the synthesis of novel analgesic and anti-inflammatory agents, although specific examples are not readily found in the literature. The carbamate group can be hydrolyzed to reveal the free amine of PABA, a known pharmacophore.

-

Dye and Pigment Chemistry: The structural backbone of this compound is related to azo dyes. It is possible that this compound serves as a precursor in the synthesis of specialized dyes and pigments.

-

Polymer Chemistry: Benzoic acid derivatives can be used in the synthesis of polyesters and polyamides. The bifunctional nature of this molecule could lend itself to polymerization reactions.

Given the limited specific data on the title compound, a deeper understanding of its potential can be gleaned from the extensive research on its parent compound, 4-aminobenzoic acid (PABA).

4-Aminobenzoic Acid (PABA): A Precedent for Biological Activity

4-Aminobenzoic acid is a well-studied compound with a wide range of biological activities and applications. Research into PABA and its derivatives can provide a logical framework for investigating the potential of this compound.

3.1. Antimicrobial Activity of PABA Derivatives

PABA is an essential nutrient for many bacteria as a precursor for folate synthesis. This pathway is a key target for sulfonamide antibiotics. Research has shown that chemical modification of PABA can lead to compounds with significant antimicrobial properties.

-

Experimental Example: Synthesis of Schiff Bases of PABA A study on the synthesis of Schiff bases from PABA and various aromatic aldehydes demonstrated the creation of compounds with antibacterial and antifungal activity.

-

General Protocol: An equimolar mixture of 4-aminobenzoic acid and a substituted aldehyde is refluxed in ethanol for several hours. The resulting Schiff base precipitates upon cooling and can be purified by recrystallization. The reaction progress is typically monitored by thin-layer chromatography.

-

3.2. Cytotoxic and Anticancer Applications

Derivatives of PABA have also been investigated for their potential as anticancer agents. The structural modifications aim to enhance cytotoxicity towards cancer cell lines.

Signaling Pathway Visualization

While no specific signaling pathways have been elucidated for this compound, the folate synthesis pathway, which is relevant to PABA's role in microorganisms, can be represented as a general example of a biological pathway that could be investigated.

Caption: Simplified bacterial folate synthesis pathway.

Experimental Workflow Visualization

A general workflow for the synthesis and screening of novel derivatives from this compound can be conceptualized as follows:

Caption: General workflow for drug discovery.

Future Directions and Conclusion

This compound remains a molecule with underexplored potential. Its primary role as a synthetic intermediate has overshadowed investigations into its own bioactivities. Future research could focus on:

-

Systematic derivatization: Synthesizing a library of compounds from this compound and screening them for various biological activities.

-

Prodrug development: Investigating whether this compound could serve as a prodrug of PABA or other bioactive amines, with the carbamate linkage being cleaved in vivo.

-

Computational studies: Employing in silico methods to predict potential biological targets and guide the design of novel derivatives.

4-((Ethoxycarbonyl)amino)benzoic Acid: A Technical Guide for Drug Development Professionals

An In-depth Review of a Versatile Benzoic Acid Derivative for Pharmaceutical Research

Abstract

4-((Ethoxycarbonyl)amino)benzoic acid, a key derivative of p-aminobenzoic acid (PABA), serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural attributes make it a valuable building block in the development of novel therapeutics, particularly in the realms of anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. It includes detailed experimental protocols for its synthesis and for the evaluation of its anticipated biological effects, based on established methodologies for this class of compounds. Furthermore, this document elucidates the key signaling pathways, namely the Cyclooxygenase (COX), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways, that are likely modulated by derivatives of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ | |

| Molecular Weight | 209.20 g/mol | |

| CAS Number | 5180-75-6 | |

| Appearance | Solid | |

| SMILES String | CCOC(=O)Nc1ccc(cc1)C(O)=O | |

| InChI Key | LRQYSIQVFJYQNK-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of 4-aminobenzoic acid with ethyl chloroformate. This reaction is a standard procedure in organic synthesis for the formation of a carbamate linkage.

Experimental Protocol: Synthesis

Materials:

-

4-Aminobenzoic acid

-

Ethyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Acetone

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in an aqueous solution of sodium bicarbonate. The bicarbonate solution acts as a base to neutralize the HCl generated during the reaction.

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add ethyl chloroformate dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4. This will precipitate the product.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure this compound.

-

Dry the purified product under vacuum.

Diagram of Synthesis Workflow:

Caption: A flowchart illustrating the synthesis of this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound are scarce in peer-reviewed literature, its structural similarity to other known non-steroidal anti-inflammatory drugs (NSAIDs) and its use as a precursor for anti-inflammatory and analgesic agents suggest its potential in these therapeutic areas. The following sections describe the standard experimental protocols used to evaluate such compounds.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of a compound.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in saline)

-

Test compound (this compound)

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Analgesic Activity

Experimental Protocol: Hot Plate Test in Mice

This method is used to evaluate the central analgesic activity of a compound.

Materials:

-

Swiss albino mice (20-25 g)

-

Test compound (this compound)

-

Reference drug (e.g., Morphine)

-

Vehicle

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

Procedure:

-

Screen the mice for their baseline pain response by placing them on the hot plate and recording the latency to a response (e.g., licking of paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Administer the test compound, reference drug, or vehicle to different groups of mice.

-

At various time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the reaction time.

-

An increase in the reaction time compared to the vehicle control group indicates an analgesic effect.

Potential Mechanisms of Action

The anti-inflammatory and analgesic effects of benzoic acid derivatives are often attributed to their interaction with key signaling pathways involved in inflammation and pain. While the specific molecular targets of this compound have not been elucidated, it is plausible that its derivatives act on the following pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Many NSAIDs exert their effects by inhibiting COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Diagram of the COX Pathway:

Caption: The role of COX enzymes in prostaglandin synthesis and potential inhibition.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

Diagram of the NF-κB Signaling Pathway:

Caption: Simplified overview of the NF-κB signaling cascade in inflammation.

Interference with MAPK Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including the production of inflammatory mediators.

Diagram of MAPK Signaling Pathways:

Caption: General schematic of the MAPK signaling cascade in cellular stress responses.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its straightforward synthesis and its role as a versatile scaffold for the generation of more complex molecules with potential anti-inflammatory and analgesic properties make it a valuable tool in pharmaceutical research. While further studies are required to fully elucidate its specific biological activities and mechanisms of action, the information and protocols provided in this guide offer a solid foundation for future investigations into this promising benzoic acid derivative. The exploration of its derivatives may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for the management of inflammatory and pain-related disorders.

In-Depth Technical Guide: Safety and Handling of 4-((Ethoxycarbonyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental protocols related to 4-((Ethoxycarbonyl)amino)benzoic acid. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound, also known as N-(Ethoxycarbonyl)-4-aminobenzoic acid, is a derivative of 4-aminobenzoic acid (PABA). Its chemical structure consists of a benzoic acid moiety with an ethoxycarbonylamino group at the para position. This compound is often used as an intermediate in organic synthesis for the development of pharmaceuticals and other bioactive molecules.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.20 g/mol | [2] |

| Appearance | White to off-white powder/crystalline solid | [3] |

| Melting Point | 187-189 °C (for 4-Aminobenzoic acid) | |

| Boiling Point | 340 °C (for 4-Aminobenzoic acid) | |

| Solubility | Soluble in hot water, ethanol, ether, and ethyl acetate. Slightly soluble in water at room temperature. | [4] |

| pKa | Amino group: 2.42; Carboxyl group: 4.88 (for 4-Aminobenzoic acid) | [2] |

Safety and Hazard Information

The safe handling of this compound is crucial in a laboratory and research setting. While specific toxicity data for this compound is limited, information on the parent compound, 4-aminobenzoic acid (PABA), and its ethyl ester, benzocaine, provides valuable insights into its potential hazards.

Table 2: Hazard Identification

| Hazard Statement | Classification | Source |

| May cause skin irritation | Skin Irritant | [3] |

| May cause serious eye irritation | Eye Irritant | [3] |

| May cause respiratory irritation | Respiratory Irritant | [3] |

Table 3: Toxicological Data (for related compounds)

| Compound | Test | Route | Species | Value | Source |

| 4-Aminobenzoic acid | LD50 | Oral | Rat | >6 g/kg | [5] |

| Benzocaine | LD50 | Oral | Rat | 3042 mg/kg | [6] |

2.1. First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

2.2. Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from direct light and moisture.

2.3. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and analysis of this compound.

3.1. Synthesis of this compound

This protocol describes the synthesis of this compound from 4-aminobenzoic acid and ethyl chloroformate.

-

Materials:

-

4-Aminobenzoic acid

-

Ethyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Acetone

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in a 10% aqueous solution of sodium bicarbonate.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add ethyl chloroformate dropwise from a dropping funnel to the cooled solution.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with dilute hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

3.2. Purification by Recrystallization

-

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If there are insoluble impurities, perform a hot filtration.

-

Slowly add hot water to the clear solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals to obtain the purified this compound.[7][8]

-

3.3. Analysis by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

-

Mobile Phase:

-

A mixture of acetonitrile and water with 0.1% formic acid (e.g., 50:50 v/v). The exact ratio may need to be optimized.

-

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to a wavelength of 254 nm.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the purity and concentration of the product.

-

Biological Activity and Signaling Pathways

Derivatives of p-aminobenzoic acid (PABA) have been investigated for various biological activities, including anti-inflammatory effects.[9][10][11] The anti-inflammatory action of some benzoic acid derivatives is thought to be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting one or more steps in this pathway.

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Workflow for Investigating Anti-inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory effects of the compound.

Conclusion

This technical guide provides essential information for the safe handling and use of this compound in a research and development context. While specific toxicological data for this compound is not extensively available, the provided information on related compounds serves as a valuable guide for risk assessment. The experimental protocols offer a starting point for the synthesis, purification, and analysis of this compound. Further research into its biological activities, particularly its potential role in modulating inflammatory pathways, is warranted. It is imperative that all handling and experimental procedures are conducted in accordance with institutional safety guidelines and by trained personnel.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 6. RTECS NUMBER-DG2450000-Chemical Toxicity Database [drugfuture.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-((Ethoxycarbonyl)amino)benzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Ethoxycarbonyl)amino)benzoic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex molecules, particularly in the realm of medicinal chemistry. The presence of a carboxylic acid and a protected amine on a stable benzene ring allows for selective chemical transformations at either terminus, making it an ideal starting material for the synthesis of a wide array of compounds, including pharmaceuticals and other biologically active molecules.[1][2] Its applications span the development of anti-inflammatory agents, analgesics, and kinase inhibitors.[1] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this valuable synthetic intermediate.

Key Applications in Organic Synthesis

The strategic placement of the reactive groups on this compound allows for a variety of synthetic manipulations:

-

Amide Bond Formation: The carboxylic acid moiety can be readily activated and coupled with a diverse range of amines to form amide bonds. This is a cornerstone of medicinal chemistry for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

-

Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group or be a key functional group in the final target molecule.

-

Heterocyclic Synthesis: This building block is a valuable precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents.

-

Modification of the Amino Group: Following deprotection of the ethoxycarbonyl group, the resulting aniline can undergo a plethora of reactions, including acylation, alkylation, and arylation, to further diversify the molecular structure.

Experimental Protocols

Amide Bond Formation via Acyl Chloride

A common and efficient method for forming amides from this compound involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 4-((Ethoxycarbonyl)amino)benzoyl chloride

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-((ethoxycarbonyl)amino)benzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Amide Coupling

-

Materials:

-

Crude 4-((ethoxycarbonyl)amino)benzoyl chloride

-

Desired primary or secondary amine

-

Triethylamine (TEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Separatory funnel

-

-

Procedure:

-

Dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

To this solution, add a solution of the crude 4-((ethoxycarbonyl)amino)benzoyl chloride (1 equivalent) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

-

| Amine | Coupling Conditions | Yield (%) | Reference |

| Aniline | SOCl₂, then aniline, TEA, DCM | ~85-95% | General Protocol |

| Benzylamine | EDC, HOBt, DIPEA, DMF | ~80-90% | [3] |

| Morpholine | HATU, DIPEA, DMF | ~90-98% | [3] |

Table 1: Representative yields for amide coupling reactions.

Fischer Esterification

The carboxylic acid of this compound can be esterified under acidic conditions, a classic example being the Fischer esterification.

-

Materials:

-

This compound

-

Ethanol (or other alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., ethanol).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

| Alcohol | Catalyst | Yield (%) | Reference |

| Ethanol | H₂SO₄ (catalytic) | ~80-90% | [4][5] |

| Methanol | H₂SO₄ (catalytic) | ~85-95% | General Protocol |

Table 2: Representative yields for Fischer esterification.

Synthesis of Benzimidazole Derivatives

This compound can serve as a precursor to benzimidazoles, which are important pharmacophores. The ethoxycarbonyl group can be hydrolyzed to the free amine, followed by condensation with an ortho-phenylenediamine.

Step 1: Hydrolysis of the Ethoxycarbonyl Group

-

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water and Ethanol

-

Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve this compound in a mixture of ethanol and an aqueous solution of NaOH (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and acidify with HCl to precipitate the product, 4-aminobenzoic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Step 2: Condensation to form Benzimidazole

-

Materials:

-

4-Aminobenzoic acid (from Step 1)

-

o-Phenylenediamine

-

Polyphosphoric acid (PPA) or 4M HCl

-

Heating mantle or oil bath

-

-

Procedure (Phillips Condensation):

-

Mix 4-aminobenzoic acid (1 equivalent) and o-phenylenediamine (1 equivalent) in polyphosphoric acid.

-

Heat the mixture at a high temperature (e.g., 150-200 °C) for 2-4 hours.[6]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., NH₄OH or NaOH) to precipitate the benzimidazole derivative.

-

Filter the solid, wash with water, and purify by recrystallization.

-

| Reagent | Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | PPA, 150-200°C | 2-(4-Aminophenyl)-1H-benzo[d]imidazole | ~70-85% | [6] |

| o-Phenylenediamine | 4M HCl, reflux | 2-(4-Aminophenyl)-1H-benzo[d]imidazole | ~60-75% | [1] |

Table 3: Representative yields for benzimidazole synthesis from the deprotected intermediate.

Visualizing Synthetic Pathways and Workflows